[2-(ethylamino)ethyl](propan-2-yl)amine
Description
2-(Ethylamino)ethylamine is a secondary amine featuring an ethylaminoethyl group linked to a propan-2-yl (isopropyl) substituent. Its structure combines both linear (ethyl) and branched (isopropyl) alkyl groups, which influence its physicochemical properties, such as solubility, basicity, and steric hindrance.
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
N-ethyl-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-8-5-6-9-7(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
XKPFASDYQGMBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N’-isopropylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-N’-isopropylethylenediamine involves the use of large-scale reactors and continuous flow systems. The raw materials, ethylenediamine and isopropylamine, are fed into the reactor, where they undergo a series of chemical reactions. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-isopropylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Scientific Research Applications
N-ethyl-N’-isopropylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N’-isopropylethylenediamine involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new chemical bonds and the generation of various reaction products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-(ethylamino)ethylamine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 2-(Ethylamino)ethylamine | C₇H₁₇N₃ | 143.23 (calculated) | Ethylamino, isopropyl | Potential catalyst or ligand | |
| 2-(Dimethylamino)ethylamine | C₇H₁₈N₂ | 130.23 | Dimethylamino, isopropyl | Used in chemical synthesis | |
| {2-[4-(4-Methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine | C₁₅H₂₁N₃O₂S | 307.41 | Imidazolyl, methanesulfonylphenyl | Pharmaceutical research | |
| 2-(2-Aminoethoxy)ethylamine | C₇H₁₈N₂O | 146.23 | Aminoethoxy, isopropyl | Lab scaffold for hydrophilic applications |
Key Observations :
- Molecular Weight: Replacement of dimethylamino () with ethylamino increases molecular weight by ~13 g/mol due to the larger ethyl group.
- Polarity: The aminoethoxy variant () exhibits higher polarity due to the oxygen atom, enhancing solubility in polar solvents.
- Steric Effects : Bulkier substituents (e.g., methanesulfonylphenyl in ) reduce reactivity in sterically demanding reactions.
Chemical Reactivity and Basicity
- Basicity: Secondary amines typically exhibit moderate basicity. The ethylamino group in the target compound may confer slightly lower basicity compared to dimethylamino analogs () due to reduced electron-donating effects .
- Synthetic Routes: Similar compounds (e.g., and ) are synthesized via condensation or alkylation reactions. For example, β-heteroaryl-α-amino acid derivatives are prepared using aromatic amines and acetic acid, suggesting analogous methods for the target compound .
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